molecular formula C18H17N5 B11283874 3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B11283874
M. Wt: 303.4 g/mol
InChI Key: YMSLFYMOEYTKOM-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a synthetic organic compound belonging to the triazoloquinazoline family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Triazole Ring: The triazole ring is introduced via a nucleophilic substitution reaction. This involves reacting the quinazoline intermediate with appropriate triazole precursors under controlled conditions.

    Final Functionalization: The final step involves the introduction of the 3-methyl and 4-methylbenzyl groups. This can be achieved through alkylation reactions using methylating agents and benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the reagents used.

Scientific Research Applications

3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: Inhibition of key signaling pathways that regulate cell growth and apoptosis, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other triazoloquinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

This compound’s versatility and potential make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C18H17N5/c1-12-7-9-14(10-8-12)11-19-18-20-16-6-4-3-5-15(16)17-22-21-13(2)23(17)18/h3-10H,11H2,1-2H3,(H,19,20)

InChI Key

YMSLFYMOEYTKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NN=C(N42)C

Origin of Product

United States

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